2-Methoxy-4-methylbenzyl bromide

Description

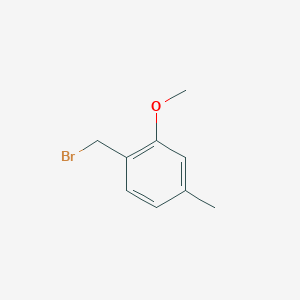

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKBJOQOOVBPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxides for ether formation, and primary or secondary amines for amine substitution. These reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions to achieve oxidation.

Major Products Formed

Nucleophilic Substitution: Products include 2-methoxy-4-methylbenzyl alcohol, ethers, and amines.

Oxidation: Products include 2-methoxy-4-methylbenzaldehyde and 2-methoxy-4-methylbenzoic acid.

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates

2-Methoxy-4-methylbenzyl bromide serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can be further modified to create biologically active compounds. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory drugs, where modifications to the aromatic ring can enhance efficacy and reduce side effects.

Synthetic Reactions

The compound is often employed in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with nucleophiles such as amines or alcohols to form new carbon-nitrogen or carbon-oxygen bonds, respectively. This property makes it a versatile building block in organic synthesis.

Research Applications

Material Science

In material science, this compound is used in the development of polymers and resins. Its ability to undergo polymerization reactions contributes to the creation of materials with specific thermal and mechanical properties. Research has focused on its use in producing polymeric materials that exhibit enhanced durability and resistance to environmental degradation.

Nanotechnology

Recent studies have explored the use of this compound in the synthesis of nanoparticles. For instance, it has been incorporated into polymeric nanocarriers for drug delivery systems. These nanocarriers can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic outcomes.

Environmental Applications

Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. Research has indicated that derivatives of this compound exhibit insecticidal properties, making them suitable for formulating environmentally friendly pesticides.

Case Study 1: Synthesis of Analgesics

A study demonstrated the synthesis of a novel analgesic compound using this compound as an intermediate. The research highlighted how modifications to the compound improved pain relief efficacy while minimizing side effects compared to existing analgesics.

Case Study 2: Nanoparticle Drug Delivery Systems

In another study, researchers synthesized polymeric nanoparticles incorporating this compound for targeted drug delivery. The results showed improved drug release profiles and enhanced therapeutic efficacy in cancer treatment models.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

4-Methoxybenzyl Bromide (CAS 2746-25-0)

- Structure: A benzene ring with a methoxy group (-OCH₃) at position 4 and a bromomethyl group (-CH₂Br) at position 1.

- Molecular Weight: 201.06 g/mol .

- Density: 1.379 g/mL .

- Applications: Widely used in synthesizing diarylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors . Its electron-donating methoxy group enhances stability in nucleophilic substitution reactions.

- Key Difference: Lacks the methyl group at position 4, resulting in lower steric hindrance compared to this compound.

3,5-Dimethoxybenzyl Bromide (CAS 18919-89-0)

4-Nitrobenzyl Bromide (CAS 100-11-8)

- Structure: Benzene ring with a nitro group (-NO₂) at position 4 and a bromomethyl group at position 1.

- Applications: Used in synthesizing substituted azoles and adenosine agonists .

- Key Difference: The electron-withdrawing nitro group significantly enhances electrophilicity, making it more reactive in SN₂ reactions compared to methoxy-substituted analogs.

2-Bromo-5-methoxybenzyl Bromide

- Structure: Benzene ring with a methoxy group at position 5 and bromine at position 2, in addition to a bromomethyl group.

- Applications: Primarily used in cross-coupling reactions for constructing polyaromatic systems .

- Key Difference: The additional bromine atom introduces halogen-bonding interactions, altering solubility and reaction pathways.

Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 122488-82-8 | C₉H₁₁BrO | 215.087 | N/A | -OCH₃, -CH₃, -CH₂Br |

| 4-Methoxybenzyl bromide | 2746-25-0 | C₈H₉BrO | 201.06 | 1.379 | -OCH₃, -CH₂Br |

| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | N/A | -NO₂, -CH₂Br |

| 3,5-Dimethoxybenzyl bromide | 18919-89-0 | C₉H₁₁BrO₂ | 247.09 | N/A | -OCH₃ (x2), -CH₂Br |

Notes:

- Nitro-substituted derivatives exhibit higher electrophilicity but lower thermal stability due to the electron-withdrawing nature of -NO₂ .

Biological Activity

2-Methoxy-4-methylbenzyl bromide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a methyl group attached to a benzyl ring, with bromine as a substituent. The molecular formula is C10H13BrO, and its structure can be represented as follows:

The biological activity of this compound is primarily linked to its ability to interact with cellular targets, leading to various pharmacological effects. Research indicates that this compound may exert its effects through:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, which can lead to oxidative stress and subsequent cytotoxicity in cancer cells .

- Tubulin Polymerization Interference : Some studies suggest that compounds with similar structures may disrupt microtubule dynamics, affecting cell division and proliferation .

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation |

| KB-V1 | 14 | Tubulin polymerization interference |

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

Case Studies

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study examining the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of 20.1 µM. The compound was found to induce apoptosis through ROS generation, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Lung Cancer Cell Line A549

In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 15 µM. The results indicated that the compound could significantly reduce cell viability by promoting oxidative stress and apoptosis, suggesting its utility in lung cancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxy-4-methylbenzyl bromide, and how do reaction conditions influence yield?

- Methodology : A common approach involves bromination of the methyl-substituted methoxybenzene precursor. For example, bromination of 4-methyl-2-methoxytoluene using N-bromosuccinimide (NBS) in acetonitrile under controlled temperature (40–60°C) can yield the target compound. Protecting groups (e.g., acetyl or benzyl) may be required to prevent side reactions at reactive sites, as demonstrated in analogous syntheses of brominated methoxybenzene derivatives .

- Critical Parameters : Solvent polarity, brominating agent (e.g., NBS vs. Br₂), and reaction time significantly impact regioselectivity. For instance, polar aprotic solvents like CH₃CN favor electrophilic aromatic substitution at the methyl-adjacent position .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxy/methyl groups; CH₂Br resonance near δ 4.5 ppm).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z ~229 for C₉H₁₁BrO).

- Elemental Analysis : Validate Br content (~34.8% by weight) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation; work in a fume hood.

- Emergency Measures : Immediate ethanol wash for skin contact (to hydrolyze bromide) and neutralization of spills with sodium bicarbonate.

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation via hydrolysis or light-induced radical reactions .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products like regioisomers or di-brominated species?

- Strategy :

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce kinetic competition between mono- and di-bromination.

- Catalysis : Lewis acids (e.g., FeCl₃) can enhance regioselectivity by activating specific aromatic positions.

- Monitoring : Real-time HPLC or GC-MS to track intermediates and adjust stoichiometry dynamically .

Q. What advanced spectroscopic or crystallographic methods resolve ambiguities in structural assignments?

- X-ray Crystallography : Single-crystal analysis using SHELX software can unambiguously confirm the molecular structure and packing motifs. This is critical for distinguishing between ortho/meta/para isomers in brominated aromatics .

- 2D NMR : COSY and NOESY experiments clarify proton-proton correlations, especially in crowded aromatic regions .

Q. How do solvent polarity and substituent effects influence the compound’s stability and reactivity in nucleophilic substitutions?

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SN₂ reactions, accelerating alkylation. Conversely, non-polar solvents (e.g., toluene) favor elimination pathways.

- Substituent Impact : The electron-donating methoxy group deactivates the benzyl bromide toward hydrolysis but enhances leaving-group ability in alkylation reactions due to resonance stabilization .

Q. What computational models predict the compound’s behavior in complex reaction environments?

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways, transition states, and charge distribution. For example, Mulliken charges on the benzyl carbon predict nucleophilic attack sites .

- MD Simulations : Assess solvation effects and diffusion-controlled reaction kinetics in multi-component systems .

Data Contradictions and Resolution

Q. Conflicting reports on bromination regioselectivity: How to reconcile discrepancies?

- Root Cause : Variations in starting material purity or trace moisture (hydrolyzing Br₂ to HBr) can alter reaction pathways.

- Resolution : Replicate experiments under rigorously anhydrous conditions and characterize intermediates via LC-MS .

Q. Divergent melting points reported in literature: What factors contribute?

- Possible Factors : Polymorphism, residual solvents, or isomer contamination.

- Actionable Steps : Recrystallize from ethanol/water mixtures and perform DSC to identify pure phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.